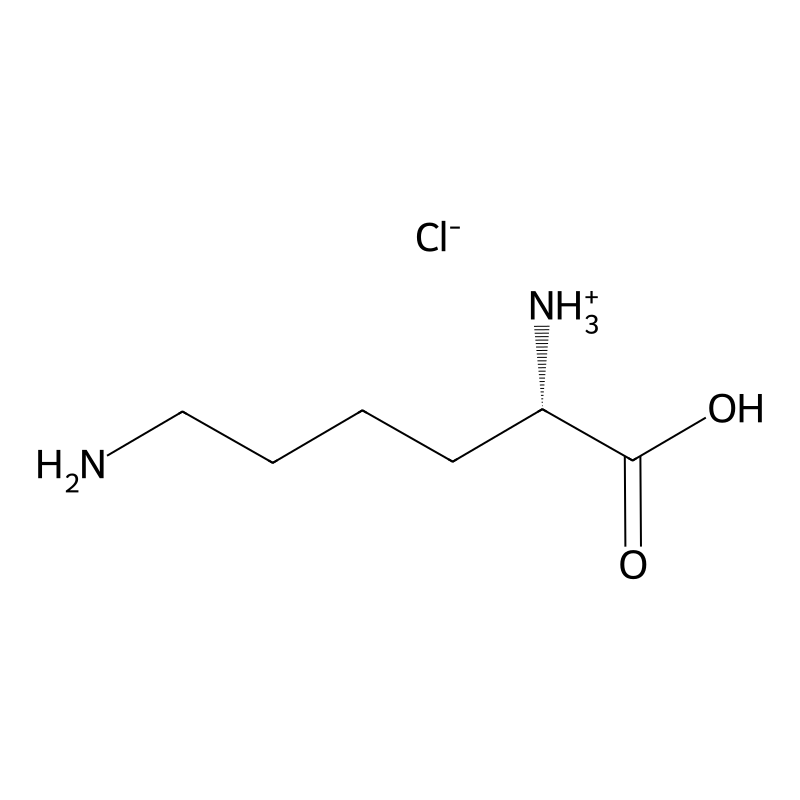L-Lysine hydrochloride
C6H15ClN2O2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C6H15ClN2O2
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Nutritional Research
- Animal Nutrition: L-Lysine HCl is commonly used as a dietary supplement in animal feed, particularly for non-ruminant animals like pigs and poultry. This is because they have limited ability to synthesize L-lysine themselves, and its supplementation promotes growth, improves feed utilization, and enhances egg production in these animals [, , ].
Antiviral Properties
- Herpes Simplex Virus (HSV): Research suggests L-Lysine HCl may possess antiviral properties, specifically against HSV, the virus responsible for cold sores and genital herpes. Studies indicate that regular L-Lysine HCl supplementation might help prevent recurrent outbreaks of HSV by competing with arginine, an essential amino acid required for HSV replication []. However, further research is needed to confirm its efficacy and determine the optimal dosage for this application.
Other Potential Applications
- Wound Healing: Some studies suggest that L-Lysine HCl may play a role in wound healing by promoting collagen synthesis and tissue repair []. However, more research is required to establish its effectiveness in this context.
- Bone Health: L-Lysine HCl might contribute to bone health by aiding calcium absorption and reducing its excretion in urine. However, the evidence for its efficacy in preventing osteoporosis is currently limited and requires further investigation [].
L-Lysine hydrochloride is a salt form of L-lysine, an essential amino acid crucial for human health. Its chemical formula is , and it is classified as a basic amino acid due to the presence of an amino group () in its structure. L-Lysine hydrochloride appears as a white crystalline powder and is highly soluble in water, with a solubility of approximately 500 g/L at 20 °C . This compound is commonly used in nutritional supplements, pharmaceuticals, and animal feed.
The mechanism of action for L-Lysine HCL's potential health benefits is still under investigation. Here are some proposed mechanisms:
- Viral Inhibition: L-Lysine may compete with arginine (another amino acid) for binding sites on the herpes simplex virus, potentially hindering viral replication [].
- Carnitine Production: L-Lysine is a precursor for carnitine, which plays a role in transporting fatty acids into the mitochondria for energy production [].
- Collagen Formation: L-Lysine is a building block for collagen, a crucial component of connective tissues [].
- Stomach upset (diarrhea, nausea)
- Abdominal cramps
Large doses may cause these side effects to be more severe.
Safety Considerations:
- People with kidney disease or a history of stomach ulcers should consult with a healthcare professional before using L-Lysine HCL.
- L-Lysine HCL may interact with certain medications, so it's important to disclose your supplement use to your doctor.
In terms of reactivity, L-lysine hydrochloride can participate in acid-base reactions due to its basic nature. For instance, it can react with strong acids to form dihydrochloride salts, which are more soluble in water .
L-Lysine plays several vital roles in biological systems:
- Protein Synthesis: As an essential amino acid, L-lysine is necessary for the synthesis of proteins in the body.
- Calcium Absorption: It aids in calcium absorption and may help prevent osteoporosis.
- Immune Function: L-lysine has been shown to enhance immune response and may inhibit the replication of certain viruses, including herpes simplex virus .
- Hormonal Production: It contributes to the production of hormones and enzymes that regulate various physiological processes.
L-Lysine hydrochloride can be synthesized through several methods:
- Hydrolysis of α-amino-ε-caprolactam: This method involves hydrolyzing α-amino-ε-caprolactam with hydrochloric acid under controlled conditions to produce L-lysine dihydrochloride, which can then be converted to monohydrochloride form .
- Fermentation: Microbial fermentation using strains like Corynebacterium glutamicum is a common industrial method for producing L-lysine. The bacteria convert carbohydrates into L-lysine through metabolic pathways involving multiple enzymatic steps .
- Chemical Synthesis: Various chemical routes exist for synthesizing L-lysine from simpler organic compounds, although these methods are less common than biological processes.
Research has indicated that L-lysine can interact with various substances:
- Antiviral Activity: Studies suggest that L-lysine may reduce the frequency and severity of herpes simplex outbreaks when taken alongside arginine, another amino acid that promotes viral replication .
- Calcium Interaction: There is evidence that L-lysine enhances calcium absorption when taken with calcium supplements, potentially benefiting bone health .
Several compounds share structural similarities with L-Lysine hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| L-Arginine | Precursor to nitric oxide; important for blood flow. | |
| L-Histidine | Plays a role in enzyme function; involved in hemoglobin. | |
| L-Citrulline | Precursor to arginine; involved in urea cycle. | |
| L-Threonine | Important for protein synthesis; involved in immune function. |
L-Lysine hydrochloride stands out due to its essential role in protein synthesis and its specific interactions that enhance calcium absorption and immune response.
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
28826-16-6
56-87-1 (Parent)
Other CAS
657-27-2
Use Classification
Cosmetics -> Reducing; Skin conditioning; Antioxidant
General Manufacturing Information
L-Lysine, hydrochloride (1:?): INACTIVE








